4-Chloro-1-(difluoromethoxy)-2-methylbenzene
Description
Properties
IUPAC Name |
4-chloro-1-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOHDFSCNTPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 4-Chloro-2-methylbenzene Derivatives
A common precursor is 4-chloro-2-methylphenol or its sulfonate derivatives, which can be prepared by:
- Reacting 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine to form 4-chloro-2-methylphenyl methanesulfonate.
- This intermediate can be nitrated under mild conditions (sulfuric and nitric acid mixture at ~0°C) without affecting the sulfonyl group.
- Subsequent acidic or alkaline cleavage removes the sulfonate group, yielding substituted phenols ready for further functionalization.
This method provides a high-yield, regioselective route to functionalized aromatic intermediates.
Introduction of the Difluoromethoxy Group
Detailed Reaction Conditions and Yields
Mechanistic Insights and Research Findings
The fluorodesulfurization method using DAST and SnCl₄ is considered the most efficient and selective for introducing the difluoromethoxy group, as it tolerates moisture and uses readily available reagents.
NMR studies (¹⁹F NMR) have been used to confirm the presence and electronic environment of the difluoromethoxy group, allowing determination of Hammett constants that describe its electron-withdrawing inductive and resonance effects.
The presence of the chloro and methyl substituents influences the regioselectivity and reactivity of the aromatic ring, directing substitution and affecting yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(difluoromethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The difluoromethoxy group can be reduced to a methoxy group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-1-(difluoromethoxy)-2-methylbenzene.
Oxidation: Formation of 4-chloro-1-(difluoromethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-chloro-1-(methoxy)-2-methylbenzene.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-Chloro-1-(difluoromethoxy)-2-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules. It participates in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles such as amines or thiols.
- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.
- Reduction Reactions : The difluoromethoxy group can be reduced to a methoxy group under specific conditions.
These reactions can lead to the formation of significant derivatives that are useful in further chemical research and applications.
Biology
The compound has been studied for its potential biological activity , particularly its interactions with enzymes and receptors. Research indicates that it may exhibit:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting the growth of certain cancer cell lines.
- Insecticidal Effects : Demonstrated efficacy against agricultural pests.
These biological activities are largely attributed to the compound's ability to interact with specific molecular targets within biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its unique structural features may allow for the design of molecules with specific pharmacological properties, making it valuable in creating new therapeutic agents.
Industry
This compound is utilized in the production of specialty chemicals and materials. Its unique properties enhance its utility in various industrial applications, including the manufacture of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(difluoromethoxy)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The difluoromethoxy group can influence the compound’s reactivity and binding affinity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Chloro-1-(difluoromethoxy)-2-methylbenzene with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
*Calculated based on molecular formula. †Estimated using analogous compounds (e.g., reports logP ~3.5 for difluoromethoxy derivatives).
Key Observations:
Substituent Influence on Lipophilicity :
- The difluoromethoxy group (-OCF₂) in the target compound increases logP compared to methoxy (-OCH₃) analogs (e.g., logP ~3.5 vs. ~2.5 for methoxy derivatives) due to fluorine's electronegativity and hydrophobic character .
- Chloromethyl (-CH₂Cl) substituents (e.g., in 4-Chloro-1-(chloromethyl)-2-methylbenzene) exhibit lower molecular weight but similar logP values (~3.39), suggesting comparable lipophilicity despite structural differences .
Electronic Effects :
- Difluoromethoxy groups are stronger electron-withdrawing groups than methoxy, altering the aromatic ring's reactivity. This property is exploited in electrophilic substitution reactions for pharmaceutical intermediates .
- Fluorine atoms (e.g., in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene) enhance metabolic stability and bioavailability, making such compounds valuable in agrochemical design .
Applications :
- Pharmaceuticals : Difluoromethoxy derivatives are intermediates in drugs like pantoprazole, where the group improves acid stability and target binding .
- Fluorescent Probes : Methoxy and amide-containing analogs (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit tunable fluorescence, useful in bioimaging and environmental sensing .
Stability and Environmental Impact
Biological Activity
4-Chloro-1-(difluoromethoxy)-2-methylbenzene, also known as a difluoromethoxy-substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated aromatic ring with a difluoromethoxy group and a methyl substituent. Its molecular formula is C9H8ClF2O. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy significantly influences its reactivity and biological activity.
Chemical Structure
- Molecular Formula : C9H8ClF2O
- Molecular Weight : 208.61 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 15.0 |
| Aspergillus fumigatus | 10.0 |
These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.6 |
| HepG2 (Liver Carcinoma) | 4.9 |
| A549 (Lung Carcinoma) | 11.3 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets:
- Inhibition of Kinases : Similar compounds have shown potential in inhibiting kinases involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that the compound may promote apoptosis in cancer cells via the Bcl-2 family pathway.
Study on Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of several halogenated aromatic compounds was assessed, with this compound showing superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of chlorinated benzenes for their anticancer activity. The results indicated that the presence of both chlorine and difluoromethoxy groups significantly enhanced cytotoxicity against multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis protocols for 4-Chloro-1-(difluoromethoxy)-2-methylbenzene?
- Methodology : A common synthesis involves reacting 4-methylphenol with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile. Conditions include heating to 50–80°C for 12–24 hours, followed by chlorination .
- Purification : Post-reaction, the product is isolated via liquid-liquid extraction (e.g., ethyl acetate/water) and purified using column chromatography (silica gel, hexane/ethyl acetate eluent).
- Key Parameters : Base strength and solvent polarity critically influence reaction efficiency. Lower yields are observed with weaker bases (e.g., NaHCO₃) due to incomplete deprotonation of the phenol .
Q. How can the structure of this compound be confirmed analytically?
- Spectroscopic Techniques :
- NMR : <sup>1</sup>H NMR shows distinct signals for the methyl group (~δ 2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and split peaks for the difluoromethoxy group (<sup>19</sup>F NMR: δ -80 to -85 ppm).
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 192.59 ([M+H]<sup>+</sup>), with fragmentation patterns confirming the difluoromethoxy and chloro substituents .
- Elemental Analysis : CHNS/O analysis validates the molecular formula (C₈H₇ClF₂O) within ±0.3% error .
Q. What are the primary chemical reactions exhibited by this compound?
- Nucleophilic Substitution : The chlorine atom undergoes substitution with amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMF), yielding derivatives like 4-amino-1-(difluoromethoxy)-2-methylbenzene .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces biaryl motifs .
- Stability : The difluoromethoxy group resists hydrolysis under neutral conditions but degrades in strong acids/bases (pH <2 or >12) .
Advanced Research Questions
Q. How can contradictory data in substitution reactions be resolved?
- Case Study : Discrepancies in yields (e.g., 40% vs. 75%) for amination reactions may stem from solvent polarity (DMF vs. THF) or catalyst choice (Pd vs. Cu).
- Resolution Strategy :
- Optimize solvent-catalyst pairs (e.g., DMF with Pd(OAc)₂ for aryl halides).
- Monitor reaction progress via TLC/GC-MS to identify intermediate byproducts .
- Mechanistic Insight : Steric hindrance from the methyl group slows nucleophilic attack; microwave-assisted synthesis (100°C, 30 min) can improve kinetics .
Q. What strategies enhance the compound’s utility in medicinal chemistry?
- Derivatization : Introduce bioisosteres (e.g., replacing Cl with CF₃) to modulate lipophilicity (logP) and binding affinity .
- Biological Screening :
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, noting EC₅₀ values <10 µM for derivatives with electron-withdrawing groups .
- Enzyme Inhibition : Screen against tyrosine kinases or CYP450 isoforms via fluorescence-based assays .
Q. How do solvent and temperature affect regioselectivity in coupling reactions?
- Experimental Design :
- Fix catalyst (Pd(PPh₃)₄) and vary solvents (toluene, DMF, DMSO) at 80–120°C.
- Analyze regioselectivity (para vs. meta products) via <sup>19</sup>F NMR .
- Findings :
- Polar Solvents (DMF) : Favor para-coupling (70% yield) due to stabilized transition states.
- High Temperatures (>100°C) : Increase byproduct formation (e.g., homocoupling) .
Key Challenges & Future Directions
- Stereoselective Modifications : Develop enantioselective methods for chiral derivatives using organocatalysts .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in large-scale syntheses .
- Toxicity Profiling : Conduct in vitro hepatotoxicity assays (HepG2 cells) to assess compound safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
